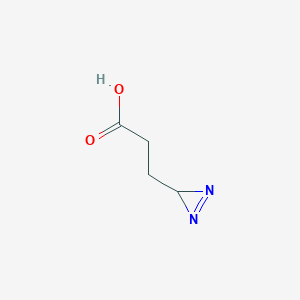

3-(3H-diazirin-3-yl)propanoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3H-diazirin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-4(8)2-1-3-5-6-3/h3H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTAAFAABLOIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectory and Evolution of Diazirine Based Photoreactive Probes

The journey to the current sophisticated state of photoaffinity labeling (PAL) has been marked by the exploration of various photoreactive moieties. Early examples included aryl azides and benzophenones. thermofisher.com While instrumental in initial studies, these larger groups could sometimes perturb the very interactions they were designed to study. nih.gov The quest for smaller, more efficient, and less perturbing photolabels led to the rise of diazirines.

Diaziridines were first discovered in the late 1950s, and their oxidized counterparts, the 3H-diazirines, were subsequently developed as precursors for carbene-mediated photoaffinity labeling. mdpi.comresearchgate.net The key advantages of the diazirine group are its small size, which minimizes steric hindrance, and its ability to be activated by long-wavelength UV light (typically around 350-365 nm), which reduces potential damage to biological samples. researchgate.netresearchgate.netresearchgate.net Upon photolysis, diazirines extrude nitrogen gas to generate highly reactive carbenes. These carbenes are short-lived and can insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, in their immediate vicinity, thus covalently "tagging" interacting biomolecules. nih.govresearchgate.netnih.gov This ability to capture interactions with high spatial and temporal resolution has cemented the role of diazirines as a superior class of photoreactive probes. nih.govbiorxiv.org

The evolution of diazirine-based probes has been characterized by the development of heterobifunctional and trifunctional reagents, which couple the photoreactive diazirine core to other functionalities, such as reporter tags (fluorophores, biotin) or bioorthogonal handles for subsequent chemical modification. nih.govrsc.org

Foundational Role of 3 3h Diazirin 3 Yl Propanoic Acid As a Modular Scaffold

3-(3H-diazirin-3-yl)propanoic acid exemplifies the concept of a modular scaffold in chemical biology. mdpi.comrsc.orgtue.nl Its structure is elegantly simple yet profoundly functional, offering distinct points for chemical modification. The molecule consists of a propanoic acid tail and a 3H-diazirine head. This arrangement allows for a modular approach to the construction of complex chemical probes.

The carboxylic acid group serves as a versatile chemical handle. It can be readily coupled to a wide array of molecules, including small-molecule ligands, peptides, or natural products, via standard amide bond formation. This allows researchers to append the photoreactive diazirine unit to a molecule of interest, effectively turning that molecule into a photoaffinity probe. researchgate.net

The diazirine ring, upon photoactivation, provides the cross-linking capability. Its small size is a significant advantage, as it is less likely to interfere with the binding of the parent molecule to its biological target. researchgate.netresearchgate.net The utility of this scaffold is further enhanced through the synthesis of derivatives. For instance, a widely used analogue incorporates a terminal alkyne group, creating a trifunctional building block. chemicalbook.combiocompare.com This adds a bioorthogonal handle for "click chemistry," allowing for the attachment of reporter molecules after the cross-linking event has occurred. nih.gov This two-step approach is a powerful strategy for identifying and isolating target proteins from complex mixtures. nih.govresearchgate.net

The table below summarizes the key functional components of diazirine-based propanoic acid scaffolds and their roles in constructing chemical probes.

| Functional Component | Role in the Scaffold | Common Application |

| 3H-Diazirine Ring | Photoreactive group | Forms a reactive carbene upon UV irradiation to covalently cross-link to interacting biomolecules. thermofisher.comnih.gov |

| Propanoic Acid | Conjugation handle | Allows for the attachment of the scaffold to a molecule of interest (e.g., a drug or ligand) via amide bond formation. researchgate.net |

| Alkyne (in derivatives) | Bioorthogonal handle | Enables the attachment of reporter tags (e.g., biotin (B1667282), fluorophores) via click chemistry for detection and purification. nih.gov |

Overview of Academic Research Domains Utilizing Diazirine Chemistry

Established Synthetic Pathways to Diazirine Moieties

The construction of the diazirine ring is a key step in the synthesis of these valuable chemical tools. Two primary strategies have been established: the oxidation of diaziridines and the conversion of carbonyl precursors.

Diaziridine Oxidation Protocols

A common and effective method for synthesizing diazirines involves the oxidation of a corresponding diaziridine precursor. wikipedia.orgmdpi.com Diaziridines, which are three-membered heterocyclic rings containing two nitrogen atoms and one carbon atom, can be oxidized using a variety of reagents to form the desired diazirine. wikipedia.orgacs.org

Common oxidizing agents for this transformation include:

Silver oxide (Ag₂O) mdpi.comacs.org

Iodine in the presence of a base like triethylamine (B128534) wikipedia.orgacs.org

Potassium permanganate (B83412) (KMnO₄) acs.org

Chromium-based reagents, such as those used in the Jones oxidation wikipedia.org

Oxalyl chloride and dimethyl sulfoxide (B87167) (Swern oxidation conditions) mdpi.com

The choice of oxidant can depend on the specific substrate and desired reaction conditions. For instance, the Ag₂O-ether system has been shown to be effective for the oxidation of 3-pyridyl- and 3-pyrimidyl-substituted 3-trifluoromethyl-diaziridines. mdpi.com Similarly, iodine and triethylamine are frequently used for the oxidation of diaziridines to their corresponding diazirines. acs.org

Conversion from Carbonyl Precursors

Another major synthetic route to diazirines starts from readily available carbonyl compounds, such as ketones. wikipedia.orgnih.gov This multi-step process typically involves the initial conversion of the ketone to a diaziridine, which is then oxidized as described in the previous section. wikipedia.org

The conversion of a ketone to a diaziridine often proceeds through the following steps:

Oximation: The ketone is reacted with hydroxylamine (B1172632) (often as hydroxylammonium chloride) in the presence of a base to form an oxime. wikipedia.orgnih.gov

Tosylation or Mesylation: The resulting oxime is then treated with tosyl chloride or mesyl chloride to form a tosyl or mesyl oxime, respectively. wikipedia.orgnih.gov

Amination: Finally, treatment of the tosyl or mesyl oxime with ammonia (B1221849) leads to the formation of the diaziridine ring. wikipedia.orgnih.gov

Alternatively, diaziridines can be synthesized more directly from ketones by reaction with an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) in the presence of ammonia. wikipedia.orgnih.govjst.go.jp This method is particularly common for the synthesis of aliphatic diaziridines. nih.gov For aromatic trifluoromethyl diazirines, the synthesis often begins with an aryl trifluoromethyl ketone, which is converted to a tosyl oxime and then treated with liquid ammonia to yield the diaziridine. acs.org

Targeted Synthesis of this compound and Analogues

The specific synthesis of this compound and its analogues often utilizes the foundational pathways described above, starting from appropriate precursors. For example, the synthesis of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid begins with levulinic acid. acs.org The levulinic acid is first converted to the corresponding diaziridine, 3-(3-methyldiaziridin-3-yl)propanoic acid, by treatment with ammonia and hydroxylamine-O-sulfonic acid. acs.org Subsequent oxidation of the diaziridine with iodine and triethylamine yields the final product, 3-(3-methyl-3H-diazirin-3-yl)propanoic acid. acs.org

Analogues of this compound, which are crucial for developing a diverse range of chemical probes, are also synthesized through similar multi-step sequences. For instance, the synthesis of beauveriolide analogues bearing photoreactive amino acids involves the initial preparation of a ketone intermediate. jst.go.jp This ketone is then converted to a diaziridine using liquid ammonia and hydroxylamine-O-sulfonic acid, followed by oxidation to the diazirine. jst.go.jp

Strategic Derivatization for Advanced Chemical Probes

The versatility of this compound lies in its ability to be strategically derivatized to create sophisticated chemical probes. These probes are designed to not only covalently label target biomolecules but also to allow for subsequent detection, isolation, and identification of these targets.

Integration of Bioorthogonal Tags (e.g., Alkynes for Click Chemistry)

A powerful strategy in chemical biology is the use of bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example. nih.govorganic-chemistry.org

To leverage this, diazirine-containing probes are often functionalized with a terminal alkyne. nih.govrsc.org This allows for a two-step approach to target identification:

The diazirine probe is introduced into a biological system and, upon photoactivation, covalently cross-links to its binding partners. nih.gov

The alkyne handle on the now-tethered probe can then be reacted with an azide-containing reporter tag (e.g., a fluorophore or biotin) via CuAAC. nih.gov

This approach avoids the need to use bulky reporter groups directly on the probe, which could interfere with its binding to the target. nih.gov The synthesis of such bifunctional probes, like 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid, provides a versatile platform for these experiments. sigmaaldrich.combiocompare.combiocompare.com

Modular Incorporation into Amino Acids, Peptides, and Complex Biomolecules

The diazirine moiety can be incorporated into a wide range of biomolecules, including amino acids, peptides, and other complex structures, to create highly specific photoreactive probes. iris-biotech.dersc.org Diazirine-bearing amino acids, for example, can be synthesized and then incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques. iris-biotech.dersc.org These photoreactive amino acids are available with both Fmoc and Boc protecting groups, making them compatible with common peptide synthesis protocols. iris-biotech.de

The small size of the diazirine group is a significant advantage, as it often does not disrupt the biological activity of the peptide or protein into which it is incorporated. iris-biotech.dersc.org This allows for the study of protein-protein interactions in a more native context. creative-proteomics.comiris-biotech.de For instance, a bifunctional amino acid containing both a diazirine and a terminal alkyne has been developed and successfully incorporated into peptides to capture weak and transient protein-protein interactions. rsc.org

Furthermore, methods have been developed for the site-specific incorporation of these unnatural, photoreactive amino acids into proteins biosynthetically. thieme-connect.de This is often achieved using an amber suppressor tRNA that has been chemically acylated with the desired photoreactive amino acid. thieme-connect.de This powerful technique enables the precise placement of the photo-cross-linker within a protein to map specific interaction sites. thieme-connect.de

Design and Synthesis of Cleavable Linkers for Downstream Analysis

The integration of a cleavable bond into a photoaffinity probe is a strategic design element that facilitates the isolation and analysis of cross-linked biomolecules. After the photoreactive diazirine group has formed a covalent bond with its target, the cleavable linker allows for the release of the captured protein, simplifying downstream analysis such as mass spectrometry.

A prominent example is the synthesis of a reagent containing a cis-diol group, which can be readily cleaved by periodate (B1199274) oxidation. The synthesis of 2,3-dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid (8) serves as a key illustration of this approach. researchgate.net The synthetic pathway begins with the bromination of 3-trifluoroacetophenone. researchgate.net The resulting product is then converted into the corresponding diazirine through a sequence of intermediates: an oxime, an O-tosyloxime, and a diaziridinyl derivative. researchgate.net The crucial cleavable cis-diol bond is introduced in the final step via the permanganate oxidation of a cinnamic acid derivative (7), yielding the target compound. researchgate.net This design provides a trifluoromethylphenyl diazirine photophore for cross-linking and a cleavable diol linker within a single molecule.

Table 1: Key Stages in the Synthesis of a Cleavable Diazirine Reagent

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose | Reference |

| 1 | 3-Trifluoroacetophenone | Bromine | 3-Bromo-trifluoroacetophenone (2) | Introduction of a synthetic handle. | researchgate.net |

| 2 | Compound 2 | Hydroxylamine | Oxime derivative (3) | Preparation for diazirine ring formation. | researchgate.net |

| 3 | Oxime (3) | Tosyl chloride | O-Tosyloxime derivative (4) | Activation of the oxime group. | researchgate.net |

| 4 | O-Tosyloxime (4) | Ammonia (liquid) | Diaziridinyl derivative (5) | Formation of the diaziridine ring. | researchgate.net |

| 5 | Diaziridinyl (5) | Iodine, Triethylamine | Diazirine derivative (6) | Oxidation to the final diazirine ring. | researchgate.net |

| 6 | Diazirine (6) | (Not specified) | Cinnamic acid derivative (7) | Introduction of the propionic acid backbone. | researchgate.net |

| 7 | Cinnamic acid (7) | Potassium permanganate | cis-Diol product (8) | Formation of the cleavable linker. | researchgate.net |

Radiosynthesis for High-Sensitivity Detection

For applications requiring the detection of low-abundance biological targets, radiosynthesis is employed to incorporate isotopes into the photoaffinity probe. nih.gov The high sensitivity of radioisotopes like tritium (B154650) (³H) and iodine-125 (B85253) (¹²⁵I) allows for the detection and quantification of labeled molecules at very low concentrations. researchgate.netnih.gov

The synthesis of radioiodinated probes is a common strategy. For instance, the photoactivatable probe 3-(trifluoromethyl)-3-(m-[¹²⁵I]iodophenyl)diazirine ([¹²⁵I]-TID) was developed for high specific radioactivity, making it suitable for probing the hydrophobic core of membranes. researchgate.net The synthetic approach for such compounds often involves preparing a stable precursor that can be iodinated in a final step. For example, attempts have been made to introduce iodine into precursor compounds via ortho-lithiation. nih.gov

Another approach is tritium labeling. The synthesis of a tritiated version of 3-[p-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine has been accomplished, highlighting the utility of this amino acid as a building block for highly sensitive peptide photoaffinity reagents. researchgate.net

Table 2: Radioisotopes in Diazirine Probe Synthesis

| Radioisotope | Purpose | Example Compound/Precursor | Reference |

| Iodine-125 (¹²⁵I) | High-sensitivity detection, high specific radioactivity | 3-(Trifluoromethyl)-3-(m-[¹²⁵I]iodophenyl)diazirine ([¹²⁵I]-TID) | researchgate.net |

| Tritium (³H) | High-sensitivity detection | Tritiated 3-[p-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine | researchgate.net |

Development of Trifluoromethylphenyl Diazirine Conjugates

Trifluoromethylphenyl diazirines (TPDs) are a widely utilized class of photoaffinity labeling reagents. nih.govntu.edu.sgresearchgate.net Their popularity stems from several advantageous properties, including their relatively small size, which minimizes perturbation of ligand-target interactions, and their chemical stability in both acidic and basic conditions. ntu.edu.sgresearchgate.netacs.org Upon photoactivation with long-wavelength UV light (around 350-365 nm), they efficiently generate highly reactive carbenes, which is beneficial for reducing potential photodamage to biological samples. nih.govntu.edu.sgrsc.org The trifluoromethyl group enhances the stability of the diazirine and disfavors unwanted intramolecular rearrangements of the resulting carbene. ntu.edu.sg

The general synthesis of TPDs involves a well-established route. researchgate.netacs.org It typically starts from an appropriately substituted aryl trifluoromethyl ketone, which is converted to an oxime using hydroxylamine. researchgate.netacs.org The oxime is then activated, often by tosylation, and subsequently treated with liquid ammonia to form the three-membered diaziridine ring. acs.org The final step is the oxidation of the diaziridine, using reagents such as iodine or silver oxide, to yield the stable trifluoromethylphenyl diazirine. acs.org

These TPD cores are then functionalized or conjugated to molecules of interest. A powerful strategy involves synthesizing photoactivatable amino acid analogues, such as 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenylalanine (TmdF), which can be directly incorporated into peptides during solid-phase peptide synthesis. thieme-connect.denih.gov This allows for the precise, site-specific placement of the photolabel within a peptide sequence.

More recent developments focus on creating TPD reagents with additional functionalities for bioorthogonal chemistry. For example, TPDs bearing a terminal alkyne group (TPDYNE) have been synthesized. nih.govresearchgate.net This alkyne handle allows for the use of copper-catalyzed "click chemistry" to attach reporter tags, such as fluorophores or biotin (B1667282), after the photo-crosslinking event has occurred. nih.gov The synthesis of these reagents follows the general TPD pathway, with the alkyne group being incorporated into the initial aryl ketone structure. nih.govresearchgate.net

Table 3: Examples of Trifluoromethylphenyl Diazirine (TPD) Conjugates and Precursors

| Compound Name/Type | Functional Handle | Intended Application | Reference |

| 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid | Carboxylic Acid | Conjugation to amine groups in peptides and other molecules. | thieme-connect.de |

| 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenylalanine (TmdF) | Amino Acid | Site-specific incorporation into peptides via solid-phase synthesis. | thieme-connect.denih.gov |

| TPDYNE (TPD with Alkyne) | Terminal Alkyne | Post-crosslinking functionalization via click chemistry. | nih.govresearchgate.net |

| 2,3-dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid | Carboxylic Acid, Diol | Cleavable photoaffinity labeling. | researchgate.net |

| 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol | Hydroxyl Group | Precursor for further functionalization (e.g., to acids or bromides). | ntu.edu.sg |

Elucidation of Photolysis Pathways

Upon absorbing a photon, the diazirine ring system becomes highly strained and undergoes irreversible decomposition, primarily through the extrusion of nitrogen gas (N₂). rsc.orgnih.gov This process can proceed via two main competitive pathways: the direct formation of a carbene intermediate or isomerization to a linear diazo compound, which can then also lead to a carbene. nih.govresearchgate.netresearchgate.net

The principal photochemical reaction of the diazirine moiety is its decomposition upon UV irradiation (typically 330-380 nm) to yield a highly reactive carbene intermediate and molecular nitrogen. researchgate.net This carbene is an electrically neutral species with a divalent carbon atom that possesses two non-bonding electrons. nih.gov The generation of this transient carbene is a rapid process, making diazirines effective photo-crosslinking agents. researchgate.net The carbene is formed in its lowest singlet state, regardless of whether the precursor is the diazirine or its diazo isomer. researchgate.net The efficiency of this direct carbene formation can be influenced by the molecular structure and the surrounding environment. rsc.orgresearchgate.net For instance, trifluoromethyl-substituted diazirines, such as 3-phenyl-3-(trifluoromethyl)diazirine (TPD), were developed to suppress the competing diazo isomerization pathway, thereby enhancing the efficiency of carbene generation. bldpharm.com

In addition to direct carbene formation, diazirines can undergo photoisomerization to form a more stable, linear diazo intermediate. nih.govresearchgate.netresearchgate.net This valence isomerization is a well-documented competing pathway in the photolysis of diazirines. researchgate.netresearchgate.net The diazo compound can be a stable endpoint in some cases or a transient intermediate that can itself be photolytically or thermally converted to the same reactive carbene. researchgate.netresearchgate.netrsc.org

The ratio of direct carbene formation to diazo isomerization can be affected by various factors, including the substituents on the diazirine ring and the solvent. researchgate.netrsc.org For example, some aryl diazirines are known to form stable diazo intermediates upon irradiation at ~365 nm, which can then be converted to the reactive carbene by irradiation at a shorter wavelength. rsc.org This subsequent reactivity of the diazo intermediate is crucial; it can be protonated by acidic residues in a biological environment to form a diazonium species. nih.gov

The photochemical decomposition of diazirines follows first-order reaction kinetics. researchgate.netrsc.org Kinetic studies have been instrumental in understanding the complex reaction pathways. By monitoring the depletion of the diazirine and the formation and decay of the diazo intermediate, researchers can develop kinetic models that describe the photolysis process. nih.gov

A common model for diazirine photolysis involves the diazirine (A) transforming into either a diazo intermediate (B) or directly to a carbene intermediate (C). nih.gov The diazo intermediate (B) can then absorb a second photon to also form the carbene (C). nih.gov The rate constants for these processes can be determined by fitting experimental data to the model's equations. nih.gov For example, in one study, the kinetic rate constants for the conversion of diazirine to diazo and directly to carbene were determined, revealing that the direct conversion to carbene is often the less favored route. nih.gov The half-life of diazirine photodecomposition can range from seconds to minutes depending on the specific compound and irradiation conditions. nih.govrsc.org

Table 1: Kinetic Data for Photolysis of Representative Diazirines

| Diazirine Compound | Irradiation Wavelength (nm) | Half-life (t₁/₂) | Key Observation | Reference |

|---|---|---|---|---|

| Aryl Diazirine (Ar-F) | 365 nm, then 302 nm | Not specified | Forms a stable diazo intermediate at 365 nm, which is rapidly depleted at 302 nm. | rsc.org |

| Difluoro Diazirine (DF-F) | 302 nm | 10 min | Follows first-order reaction kinetics. | rsc.org |

| Terminal Diazirine (Tm-F) | 302 nm | 5.8 min | Follows first-order reaction kinetics. | rsc.org |

| Diazirinyl derivative 67 | Black light (~365 nm) | ~21 s | Demonstrates rapid photoreactivity. | nih.gov |

Intermolecular Reactivity of Photogenerated Species

The highly reactive intermediates generated from the photolysis of this compound, primarily the carbene, can engage in a variety of rapid intermolecular reactions. This reactivity is the basis for its use in applications like photoaffinity labeling. researchgate.net

The photogenerated singlet carbene is a highly reactive species capable of indiscriminate insertion into various types of chemical bonds in its vicinity. rsc.orgacs.org This includes insertion into the sigma (σ) bonds of C-H, N-H, O-H, and S-H, which are abundant in biological molecules like proteins and nucleic acids. issuu.comresearchgate.netnih.gov This ability to form stable covalent bonds with nearby molecules makes diazirine-based probes powerful tools for mapping molecular interactions. bldpharm.com While insertion into C-H and various X-H bonds is common, carbene insertion into C-C bonds is also possible but generally considered a less frequent or "uncommon" reaction. researchgate.netnih.gov The efficiency and selectivity of these insertion reactions can be influenced by the electronic properties of the carbene. acs.org For example, electron-rich diazirines have been shown to have enhanced efficacy toward C-H insertion. rsc.org

Table 2: Common Carbene Insertion Reactions

| Bond Type | Reaction Description | Significance | Reference |

|---|---|---|---|

| C-H | Insertion of the carbene into a carbon-hydrogen single bond. | Primary reaction for labeling proteins and other organic molecules. | rsc.orgresearchgate.net |

| N-H | Insertion into a nitrogen-hydrogen single bond, common in peptide backbones and amino acid side chains. | Key reaction in protein photoaffinity labeling. | researchgate.net |

| O-H | Insertion into an oxygen-hydrogen single bond, found in water, alcohols, and serine, threonine, tyrosine residues. | Contributes to labeling in aqueous biological systems. | researchgate.net |

| S-H | Insertion into a sulfur-hydrogen single bond, present in cysteine residues. | Allows for specific labeling of cysteine-containing proteins. | nih.govresearchgate.net |

| C-C | Insertion into a carbon-carbon single bond. | Considered an "uncommon" carbene reaction but demonstrates the high reactivity of the intermediate. | researchgate.netnih.gov |

As mentioned, the diazo isomer can be protonated to form a diazonium ion (R-N₂⁺). nih.gov This transformation is particularly relevant in acidic environments or in the presence of proton donors. The diazonium group is an exceptionally good leaving group, readily displaced as dinitrogen gas (N₂). masterorganicchemistry.com This high reactivity can lead to alkylation of nucleophiles. nih.govrsc.org In the context of DNA, for example, diazonium intermediates can cause alkylation of nucleobases. rsc.org While this reactivity can sometimes lead to non-specific labeling, it also opens up synthetic possibilities, such as the formation of new C-C bonds under mild, DNA-compatible conditions. rsc.orglibretexts.org The diazonium salt can react with various nucleophiles, effectively alkylating them. masterorganicchemistry.comwikipedia.org

Influence of Molecular Architecture on Photoreactivity

The specific structure of a diazirine-containing molecule profoundly impacts its photochemical behavior, dictating the efficiency of carbene generation, the nature of reactive intermediates, and the optimal conditions for photoactivation.

Comparative Analysis of Aliphatic versus Aromatic Diazirine Photoreactivity

Diazirines are broadly classified as either aliphatic or aromatic, based on whether the diazirine ring is attached to an aliphatic carbon or an aromatic ring, respectively. nih.gov This fundamental structural difference leads to significant variations in their photoreactivity. This compound is an example of an aliphatic diazirine.

Aliphatic Diazirines: Upon photolysis, aliphatic diazirines like this compound can generate both carbene and diazo intermediates. nih.govrsc.org The resulting alkylcarbenes are susceptible to rapid intramolecular rearrangements, which can limit their effectiveness in intermolecular crosslinking. rsc.orgnih.gov Furthermore, the aliphatic diazo isomers are reactive and can be protonated under neutral pH conditions, forming diazonium salts that act as alkylating agents, leading to preferential labeling of acidic amino acid residues. nih.govharvard.edu This reactivity is sometimes termed "pseudo-carbene" photolabeling. thieme-connect.com

Aromatic Diazirines: Aromatic diazirines, particularly those substituted with a trifluoromethyl group (e.g., 3-aryl-3-(trifluoromethyl)diazirines), exhibit different photoreactivity. rsc.orgnih.gov The presence of the aromatic ring and the electron-withdrawing trifluoromethyl group stabilizes the molecule, favoring the direct formation of a carbene intermediate over isomerization to a diazo compound. acs.orgnih.govntu.edu.sg This leads to a more "indiscriminate" reactivity profile, characteristic of a true carbene, rather than the acid-selective reactivity of aliphatic diazirines. u-tokyo.ac.jpnih.gov However, aromatic diazirines are bulkier, which can create steric hindrance and potentially disrupt the interactions being studied. nih.gov

| Feature | Aliphatic Diazirines (e.g., this compound) | Aromatic Diazirines (e.g., 3-Aryl-3-(trifluoromethyl)diazirines) |

|---|---|---|

| Primary Reactive Intermediates | Carbene and reactive diazo isomer nih.gov | Primarily carbene nih.govacs.org |

| Labeling Preference | Preferential labeling of acidic residues (pH-dependent) nih.govharvard.edu | More indiscriminate, characteristic of carbene insertion u-tokyo.ac.jpnih.gov |

| Side Reactions | Intramolecular carbene rearrangement; diazo protonation nih.govrsc.org | More stable against rearrangement; potential for hydrolysis of N-H insertion products nih.govnih.gov |

| Steric Profile | Smaller, less perturbative nih.gov | Bulky, potential for steric hindrance nih.gov |

| Common Application | Mapping specific interaction sites semanticscholar.org | Identifying protein domains or for larger systems harvard.edusemanticscholar.org |

Steric and Electronic Effects of Substituents on Intermediate Selectivity

The substituents attached to the diazirine carbon atom exert significant control over the photolytic pathway, influencing the ratio of carbene to diazo formation through both steric and electronic effects. harvard.eduacs.org

Electronic Effects: The electronic nature of the substituents is a key determinant of the reaction outcome.

Electron-withdrawing groups , such as the trifluoromethyl (CF₃) group commonly found in aromatic diazirines, have a pronounced effect. They stabilize the molecule and favor the generation of the high-energy carbene intermediate while suppressing rearrangement to the diazo isomer. nih.govntu.edu.sg The electron-withdrawing character also makes the resulting diazo isomer less reactive as an electrophile. semanticscholar.org

Electron-donating groups , conversely, can make the diazirine more prone to isomerization into the diazo compound. rsc.org However, research has also shown that electron-rich aryl diazirines can exhibit enhanced efficiency for C-H insertion reactions under both thermal and photochemical activation. rsc.org

Steric Effects: The size of the substituents can also play a role.

Bulky substituents can sterically hinder the approach of other molecules, which can be a disadvantage in photoaffinity labeling experiments by disrupting the natural interaction between a probe and its target. semanticscholar.org For instance, the large benzophenone (B1666685) photophore is known to sometimes interfere with protein-probe interactions. unimi.it

The steric bulk of the CF₃ group, which is comparable in size to an isopropyl group, is a significant factor in the design of photoaffinity probes. acs.org In some cases, a "minimalistic" design with less bulky substituents is employed for aliphatic diazirine probes to reduce the risk of losing biological potency. unimi.it Studies have also shown that steric hindrance from substituents near the reaction site can decrease the yield of labeling, even for otherwise reactive residues. nih.gov

Optimization of Photo-activation Wavelengths for Biological Compatibility and Probe Efficacy

The wavelength of light used to activate the diazirine is a critical parameter that directly impacts the utility and effectiveness of a photoaffinity probe, especially in biological systems. nih.gov

The ideal photo-crosslinker should be stable in the dark but efficiently activated by light at a wavelength that does not cause damage to biological molecules like proteins and nucleic acids. u-tokyo.ac.jp Diazirines, including aliphatic variants like this compound, have a significant advantage in this regard as they are typically activated by long-wavelength UV-A light, generally in the 350–380 nm range. nih.govthieme-connect.com This is less damaging to biological samples than the shorter wavelength UV light (<320 nm) required for other photophores like aryl azides. u-tokyo.ac.jpnih.gov

Despite this advantage, the ~365 nm wavelength used for standard diazirine activation has limited penetration depth in living tissues, which restricts its use for in vivo studies. nih.gov This has spurred research into developing diazirines that can be activated by even longer, more tissue-penetrating wavelengths, such as visible or near-infrared (NIR) light. acs.org Strategies to achieve this include:

Conjugation to Chromophores: By conjugating the diazirine motif to a long-wavelength absorbing chromophore, it is possible to trigger its activation with visible light (>450 nm). nih.gov

Photocatalysis: Recent developments have shown that photocatalysts can be used to activate diazo compounds (the isomers of diazirines) to generate carbenes using deep red or NIR light (600-800 nm), opening new possibilities for high-resolution labeling in deep tissue. acs.org

Furthermore, the choice of wavelength can influence the reaction pathway. Using a broader spectrum of light or combining different wavelengths can alter the ratio of carbene to diazo intermediates, providing another level of control over the labeling process. nih.gov For instance, filtering out shorter wavelengths (<320 nm) can slow the conversion of the diazo isomer to the carbene, thereby increasing the labeling that proceeds through the diazo intermediate pathway. nih.gov

| Wavelength Range | Activation Method | Advantages | Disadvantages | Relevance |

|---|---|---|---|---|

| 350-380 nm | Direct Photolysis | Less damaging to biomolecules than shorter UV wavelengths; standard for in vitro/in cellulo studies. nih.govu-tokyo.ac.jp | Limited tissue penetration for in vivo applications. nih.gov | Standard activation range for most diazirine probes, including this compound. |

| >450 nm (Visible) | Direct Photolysis (with conjugated chromophore) | Improved tissue penetration; reduced phototoxicity. nih.gov | Requires specific molecular design (conjugation). | An active area of research to improve in vivo applicability. |

| 600-800 nm (Red/NIR) | Photocatalysis | Excellent tissue penetration; enables deep-tissue labeling. acs.org | Requires a separate photocatalyst, adding complexity. | Cutting-edge approach for advanced in vivo applications. acs.org |

Advanced Applications in Chemical Biology and Biochemistry

Photoaffinity Labeling (PAL) for Comprehensive Biomolecular Interaction Mapping

Photoaffinity labeling is a powerful technique used to identify and map the interactions between small molecules and their biological targets, such as proteins and nucleic acids. Probes based on 3-(3H-diazirin-3-yl)propanoic acid are central to this methodology due to the diazirine's desirable characteristics as a photophore.

Core Principles and Strategic Design of this compound-Based PAL Probes

The fundamental principle of photoaffinity labeling with this compound-based probes lies in the photoactivation of the diazirine moiety. lifechemicals.comnih.gov Upon irradiation with UV light, typically in the range of 350-380 nm, the diazirine ring expels nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate. lifechemicals.comresearchgate.netnih.govrsc.org This carbene can then rapidly and non-specifically insert into neighboring chemical bonds, including C-H, O-H, and N-H bonds, forming stable covalent linkages with interacting biomolecules. researchgate.netwikipedia.org The small size of the diazirine group is a significant advantage, as it minimizes steric hindrance and is less likely to disrupt the natural interaction being studied. nih.goviris-biotech.de

The strategic design of these probes is trifunctional, incorporating three key components:

A recognition element: This is a ligand or pharmacophore that specifically binds to the biological target of interest. The carboxylic acid group of this compound provides a convenient handle for conjugation to this recognition element. biocompare.com

A photoreactive group: The 3H-diazirine ring serves as the photo-crosslinking agent. axispharm.com

A reporter tag: This is often an alkyne or azide (B81097) group that allows for subsequent detection and isolation of the cross-linked complex via "click chemistry." nih.govaxispharm.com This bioorthogonal approach enables the attachment of fluorescent dyes or biotin (B1667282) for visualization and affinity purification, respectively. nih.gov

An important consideration in probe design is the potential for the diazirine to isomerize into a linear diazo compound upon photoactivation. nih.govnih.gov While the diazo isomer can also generate a carbene upon further photolysis, it can also be protonated in acidic environments to form a diazonium species, which may lead to biased labeling of nucleophilic amino acid residues. nih.gov

Identification and Validation of Protein-Ligand Binding Partners and Sites

A primary application of this compound-based PAL probes is the identification and validation of protein-ligand interactions. nih.gov By incorporating the diazirine moiety into a small molecule or ligand of interest, researchers can covalently trap its binding partners within a complex biological mixture, such as a cell lysate. nih.gov

The general workflow for identifying protein-ligand interactions using these probes involves several key steps:

Probe Incubation: The PAL probe is incubated with the biological sample to allow it to bind to its target protein(s). lifechemicals.com

Photo-crosslinking: The sample is irradiated with UV light to activate the diazirine and form a covalent bond between the probe and the target. lifechemicals.comnih.gov

Reporter Tagging: The alkyne- or azide-containing reporter tag on the probe is then used to attach a biotin molecule via click chemistry. nih.gov

Affinity Purification: The biotinylated protein-probe complexes are captured and enriched using streptavidin-coated beads. nih.gov

Identification: The enriched proteins are then identified using mass spectrometry-based proteomics. nih.govacs.org

This methodology has been successfully used to identify the protein targets of various small molecules and natural products. acs.orgnih.gov For example, a study using a diazirine-based photoaffinity probe of the antibiotic vancomycin (B549263) successfully identified its known binding partners. acs.org Competition experiments, where an excess of the unlabeled ligand is added, are often performed to validate the specificity of the interaction. A reduction in the labeling of a protein in the presence of the competitor indicates specific binding. acs.org

Deconvolution of Protein-Protein Interaction Networks

Beyond single protein-ligand interactions, this compound-based crosslinkers are instrumental in mapping complex protein-protein interaction (PPI) networks. iris-biotech.denih.gov These interactions are fundamental to most cellular processes. iris-biotech.de Heterobifunctional crosslinkers, which contain a specific reactive group (like an NHS-ester that targets lysines) on one end and a photoreactive diazirine on the other, are particularly useful for this purpose. nih.gov

The strategy involves first reacting the specific end of the crosslinker with a protein of interest. This "baits" the crosslinker onto the protein. Upon photoactivation, the diazirine end then covalently links to any nearby interacting proteins. Subsequent analysis by mass spectrometry can identify these interacting partners, providing a snapshot of the protein's immediate neighborhood within the cell. nih.gov The development of MS-cleavable crosslinkers, such as those containing a sulfoxide (B87167) bond, has further advanced this application by simplifying the analysis of the complex cross-linked peptide mixtures generated. nih.gov

Interrogation of Nucleic Acid-Protein Complex Formation

The study of interactions between nucleic acids (DNA and RNA) and proteins is crucial for understanding gene regulation and other fundamental biological processes. Diazirine-based photo-crosslinking has emerged as a powerful tool for this purpose. researchgate.netnih.gov

Diazirine moieties can be incorporated into nucleosides, the building blocks of DNA and RNA. rsc.org These modified nucleosides can then be used to synthesize photo-crosslinkable DNA or RNA probes. When these probes are incubated with proteins, the diazirine can be activated by UV light to covalently trap the interacting proteins. This "zero-length" crosslinking approach, where the photoreactive group is directly attached to the nucleoside, is particularly advantageous as it minimizes steric hindrance and provides high-resolution information about the binding interface. rsc.org This technique has been successfully used to investigate the interactions between DNA repair enzymes and damaged DNA. nih.gov

Characterization of Lipid-Protein Interactions in Cellular Membranes

Lipid-protein interactions are vital for the structure and function of cellular membranes. Diazirine-based probes have proven to be highly effective in studying these interactions. nih.govrsc.org Alkyl diazirines, in particular, are well-suited for probing the membrane proteome due to their preference for the hydrophobic environment of the lipid bilayer. nih.gov

Researchers have designed fatty acid analogues containing a diazirine group and a clickable alkyne tag. iris-biotech.dersc.org These probes can be metabolically incorporated into cellular lipids. Upon photoactivation, the diazirine crosslinks to nearby membrane proteins. The alkyne tag then allows for the enrichment and identification of these lipid-interacting proteins. rsc.org This approach has been used to identify novel interactors for a range of myristoylated proteins, which are proteins that are co-translationally modified with the fatty acid myristate. rsc.org

High-Resolution Proximity Labeling and Interactome Profiling

Proximity labeling is a technique that maps the microenvironment of a protein of interest by tagging nearby molecules. Diazirines are considered the "gold standard" for high-resolution proximity labeling due to the extremely short lifetime of the carbene intermediates they generate upon photoactivation. researchgate.net This ensures that only molecules in very close proximity to the probe are labeled, providing a high-resolution map of the protein's interactome.

Recent advancements have explored photocatalytic proximity labeling, where an organic cofactor, such as a deazaflavin derivative, can activate a diazirine probe using visible light. chemrxiv.org This approach offers greater biocompatibility compared to UV light activation and has been successfully used for intracellular interactome mapping of cell-penetrating peptides. chemrxiv.org These methods, coupled with quantitative mass spectrometry, provide powerful tools for dissecting the complex network of interactions within a living cell.

Development of Site-Specific Proximity Labeling Methodologies (e.g., µMap)

A significant advancement in chemical biology is the development of site-specific proximity labeling methodologies, a prime example being µMap (microenvironment mapping). This technique utilizes a photocatalyst that, upon activation with visible light, transfers energy to a diazirine-containing probe, such as one derived from this compound. This energy transfer generates a carbene only in the immediate vicinity of the photocatalyst, leading to the labeling of proximal proteins and biomolecules.

One of the key advantages of µMap is its ability to overcome the limitations of traditional photo-affinity labeling (PAL), which often suffers from low efficiency due to the stoichiometric activation of the cross-linker by UV light and subsequent reaction with water. In contrast, the catalytic nature of µMap allows for multiple labeling events, amplifying the signal and enabling the identification of low-abundance interactors. This approach has been successfully applied to map the binding sites of various protein targets, including kinases and molecular glue targets, and to investigate the binding site of ligands with no known crystal structure. rsc.org

Furthermore, µMap has been extended to study protein-protein interactions on the surface of living cells. By conjugating the photocatalyst to an antibody that targets a specific cell surface protein, researchers can achieve spatially localized carbene generation and selectively label the antibody's binding target and its neighboring proteins. researchgate.net This has provided valuable insights into the nanoscale organization of protein assemblies on cell membranes.

Structural Elucidation and Distance Mapping in Protein Systems

The short-lived and highly reactive nature of the carbene generated from this compound-based cross-linkers makes them invaluable for structural elucidation and distance mapping in protein systems. These cross-linkers provide stringent distance restraints that can be used to model the three-dimensional structure of proteins and protein complexes. springernature.comresearchgate.net

Recent studies have focused on dissecting the photoreaction mechanism of alkyl diazirines to improve the accuracy of distance mapping. By systematically modulating light intensity and irradiation time, researchers have been able to control the generation of diazo and carbene intermediates. researchgate.netnih.gov This has revealed that the diazo intermediate preferentially targets buried polar residues, such as glutamic acid, aspartic acid, and tyrosine, which are often inaccessible to traditional chemical cross-linkers. researchgate.netnih.gov This enhanced understanding allows for more precise and reproducible cross-linking experiments, unlocking the full potential of photo-cross-linking for accurate distance mapping and the study of protein dynamics. nih.gov

The distance restraints obtained from diazirine-based cross-linking mass spectrometry (XL-MS) are particularly useful for modeling flexible regions and conformational changes in dynamic protein complexes. biorxiv.org For instance, this approach has provided new insights into the architecture and arrangement of highly flexible protein complexes involved in DNA repair and mRNA deadenylation. biorxiv.org By combining experimental cross-linking data with computational modeling, researchers can generate more accurate structural models of challenging biological systems. nih.gov

Quantitative Proteomic Approaches for Global Interactome Analysis

The integration of this compound-based cross-linking with quantitative proteomic techniques has enabled the global analysis of protein interaction networks, or interactomes. hku.hkrsc.org These approaches allow for the identification and quantification of protein-protein interactions on a proteome-wide scale, providing a snapshot of the molecular sociology of the cell. hku.hk

One common strategy involves the use of heterobifunctional cross-linkers that contain a diazirine group for photo-cross-linking and another reactive group, such as an N-hydroxysuccinimide (NHS) ester, for conjugation to proteins. hku.hkrsc.org These cross-linkers can be made cell-permeable, allowing for in vivo cross-linking studies. hku.hk Furthermore, the development of MS-cleavable cross-linkers has facilitated the identification of cross-linked peptides by mass spectrometry. hku.hk

Quantitative cross-linking mass spectrometry can also be used to study how protein structures and interactions respond to environmental changes, such as pH. nih.gov By comparing the abundance of cross-linked residue pairs under different conditions, researchers can pinpoint regions within a protein that undergo conformational changes. nih.gov This provides valuable information on protein flexibility and dynamics. Tandem mass tag (TMT)-based quantitative chemoproteomics has also been employed to compare the labeling of target proteins under different conditions, further enhancing the analytical power of these methods. acs.org

Mechanistic Studies of Post-Translational Modifications (PTMs)

Identification of Histone Modification "Reader" and "Eraser" Proteins

Post-translational modifications (PTMs) of histones play a critical role in regulating gene expression. "Reader" proteins recognize and bind to specific histone marks, while "eraser" proteins catalyze their removal. Identifying these proteins is essential for understanding the epigenetic regulation of cellular processes. Diazirine-based photoaffinity probes derived from this compound have emerged as powerful tools for this purpose. rsc.orgresearchgate.netnih.gov

Compared to previously used benzophenone-based probes, diazirine-containing probes exhibit significantly improved photo-cross-linking rates, yields, and specificities for capturing proteins that recognize histone PTMs. rsc.orgresearchgate.net For example, diazirine-based probes have been successfully used to identify "readers" of the trimethylation mark on histone H3 lysine (B10760008) 4 (H3K4Me3). rsc.orgresearchgate.net

Furthermore, these probes have been instrumental in identifying "eraser" enzymes, which are often involved in weak and transient interactions that are difficult to capture with other methods. nih.gov Researchers have designed diazirine-based probes to selectively label and enrich enzymes that catalyze the removal of histone lysine acetylation and malonylation. rsc.orgresearchgate.nethku.hk For instance, probes incorporating a diazirine-containing amino acid have been used to label and identify sirtuins, a class of enzymes known to be histone deacetylases. rsc.org This approach has broadened the scope of photo-cross-linking strategies from identifying "readers" to also capturing the dynamic interactions between PTMs and their "erasers". rsc.orgnih.gov

| Application | Probe Type | Target | Key Findings |

| Identification of Histone "Readers" | Diazirine-based photoaffinity probe | Proteins recognizing H3K4Me3 | Improved cross-linking efficiency and specificity compared to benzophenone (B1666685) probes. rsc.orgresearchgate.net |

| Identification of Histone "Erasers" | Diazirine-based photoaffinity probe | Enzymes removing histone lysine acetylation and malonylation | Successful capture of transiently interacting "eraser" enzymes like sirtuins. rsc.orgresearchgate.netrsc.orgnih.gov |

Targeted Research in Membrane Protein Systems

Membrane proteins are notoriously difficult to study due to their hydrophobic nature and complex environment. Photo-affinity labeling with probes derived from this compound offers a powerful approach to investigate the structure and function of these important drug targets.

Diazirine-based probes have been used in targeted research to identify the binding sites of small molecules on membrane proteins. rsc.org The µMap methodology, for instance, has been successfully employed for the target identification of membrane proteins. rsc.org This is particularly valuable in drug discovery for validating drug targets and understanding their mechanism of action.

Furthermore, these probes can be used to map the protein microenvironment on cell membranes. By targeting a specific membrane protein with an antibody-photocatalyst conjugate, researchers can selectively label its interacting partners on the cell surface. researchgate.net This provides a high-resolution map of protein-protein interactions in their native context, offering insights into the organization and function of membrane protein complexes. The development of these advanced chemical biology tools has significantly advanced our understanding of membrane protein systems, which are implicated in a wide range of diseases. rsc.orgresearchgate.net

Methodological Innovations and Future Directions in Diazirine Chemistry

Synergistic Integration with Bioorthogonal Ligation Chemistries for Probe Enrichment and Detection

The power of photoaffinity labeling with diazirine-based probes is significantly amplified when combined with bioorthogonal ligation reactions. This two-step "tandem strategy" allows for the efficient enrichment and detection of labeled biomolecules from complex biological mixtures. nih.govnih.gov Probes derived from 3-(3H-diazirin-3-yl)propanoic acid are often designed as trifunctional molecules. sigmaaldrich.com They incorporate the photoreactive diazirine, a synthetic handle like a carboxylic acid for conjugation to a ligand of interest, and a bioorthogonal handle, such as a terminal alkyne. nih.govsigmaaldrich.comaxispharm.com

Upon UV irradiation (typically 350-380 nm), the diazirine group forms a highly reactive carbene that covalently crosslinks to interacting proteins or other biomolecules. nih.govmdpi.com This event permanently captures the interaction. Because the initial probe is kept minimally bulky, it is less likely to perturb the native biological interaction. nih.gov Following the labeling event, the bioorthogonal handle (e.g., the alkyne) is used to attach a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging. nih.gov This is achieved through highly specific and efficient bioorthogonal reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This approach circumvents the need to use bulky reporter groups during the initial labeling step, which could interfere with the biological interaction being studied. nih.gov The result is a highly sensitive and specific method for the isolation and identification of the binding partners of a given ligand. nih.govnih.gov

Advanced Analytical and Spectrometric Techniques for Diazirine-Mediated Reactions

The analysis of diazirine-mediated labeling experiments has been greatly enhanced by modern analytical and spectrometric methods. These techniques are crucial for identifying the labeled biomolecules and for understanding the underlying photoreaction mechanisms.

Mass Spectrometry for Identification of Labeled Residues and Proteins

Mass spectrometry (MS) is the cornerstone for analyzing the outcomes of photoaffinity labeling experiments. beilstein-journals.org After a probe based on a diazirine-containing scaffold like This compound has been crosslinked to its target protein and the protein has been isolated (often via the bioorthogonal handle), it is proteolytically digested into smaller peptides. portlandpress.com These peptide mixtures are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). portlandpress.comnih.gov

The resulting MS data can identify the protein that was labeled. biorxiv.org Furthermore, high-resolution MS/MS analysis can pinpoint the exact amino acid residue(s) that were modified by the reactive carbene intermediate. nih.gov This provides high-resolution information about the binding site or interaction interface. The development of sophisticated data analysis workflows and software has become essential for accurately identifying these crosslinked peptides from complex MS spectra. researchgate.netacs.org The ability to map interaction sites at the amino acid level is a significant advantage of photoaffinity labeling and provides invaluable insights for drug design and structural biology. biorxiv.org

Real-Time Spectroscopic Monitoring of Photoreaction Kinetics (e.g., NMR, MS)

Understanding the kinetics and mechanism of the diazirine photoreaction is critical for optimizing labeling experiments. Advanced spectroscopic techniques, particularly real-time mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been employed to monitor the photolysis of diazirines. springernature.compku.edu.cn These studies have provided direct evidence for the formation of key intermediates. springernature.comnih.govacs.org

Upon photolysis, an alkyl diazirine can isomerize to a linear diazo compound, which can then either be protonated to form a reactive diazonium species or lose nitrogen gas to generate the carbene. bohrium.comnih.gov Real-time monitoring has allowed researchers to follow the depletion of the starting diazirine and the appearance and decay of the diazo intermediate. springernature.compku.edu.cnacs.org For instance, hyperpolarized NMR spectroscopy has been used to detect and characterize unstable diazo compounds formed from diazirine photoisomerization. nih.govacs.org Similarly, online MS systems coupled with a photoreaction setup have enabled the quantitative analysis of photolysis kinetics, revealing a two-step mechanism involving the sequential generation of diazo and carbene intermediates. researchgate.netspringernature.compku.edu.cn This detailed kinetic information is crucial for fine-tuning experimental conditions to favor desired reaction pathways.

Strategies for Enhancing Labeling Specificity and Yield

A major goal in photoaffinity labeling is to maximize the specific labeling of the intended target while minimizing off-target modifications and reactions with the solvent. Several strategies have been developed to improve the specificity and yield of diazirine-mediated labeling.

Modulating Carbene vs. Diazo Intermediate Ratios for Selective Labeling

The photoreaction of alkyl diazirines, such as those derived from This compound , can proceed through two main reactive intermediates: a carbene and a diazo isomer. nih.govnih.gov These intermediates have different reactivity profiles. The carbene is highly reactive and can insert into a wide variety of chemical bonds, including C-H bonds, leading to less specific labeling. nih.govresearchgate.net In contrast, the linear diazo intermediate is more stable and shows a preference for reacting with acidic residues, such as aspartic acid and glutamic acid, particularly after being protonated to a diazonium ion. nih.govnih.govresearchgate.net

This differential reactivity can be exploited to achieve more selective labeling. Research has shown that the diazo intermediate plays a more significant role in the labeling of polar residues than previously thought. researchgate.netspringernature.com By understanding the factors that influence the partitioning between the carbene and diazo pathways, researchers can better design probes and experiments to target specific types of amino acid residues. nih.gov For example, constraining the diazirine in a cyclobutane (B1203170) scaffold has been shown to reduce the formation of the linear diazo intermediate, thus minimizing the pH-dependent labeling bias.

Below is a table summarizing the characteristics of the two primary reactive intermediates generated from alkyl diazirines.

| Intermediate | Precursor | Reactivity | Preferred Targets |

| Carbene | Diazirine / Diazo | Highly reactive, short-lived | Broad (C-H, N-H, O-H bonds) |

| Diazo | Diazirine | More stable, longer-lived | Acidic residues (Glu, Asp) via protonation |

This table provides a simplified overview of the reactive intermediates from alkyl diazirine photolysis.

Fine-Tuning Photoreaction Parameters (Light Intensity, Exposure Time, pH)

The specificity and yield of photoaffinity labeling can be significantly influenced by the experimental conditions of the photoreaction. Key parameters that can be optimized include the wavelength, intensity, and duration of UV light exposure, as well as the pH of the reaction buffer. acs.orgspringernature.comnih.gov

Systematic studies have shown that by carefully controlling light intensity and irradiation time, it is possible to favor the diazo-mediated labeling pathway over the carbene pathway. researchgate.netspringernature.com This allows for enhanced selectivity towards polar amino acid residues. researchgate.net The pH of the medium is another critical factor, as the reactivity of the diazo intermediate is often pH-dependent. nih.gov Alkyl diazirines tend to show higher labeling of acidic amino acids at lower pH, which is consistent with the protonation of the diazo intermediate to a more reactive diazonium species. nih.gov This knowledge allows researchers to tune their experimental setup to either achieve broad, proximity-based labeling or more selective modification of specific residue types. researchgate.netnih.gov

The following table outlines how different photoreaction parameters can be adjusted to influence labeling outcomes.

| Parameter | Adjustment | Potential Effect on Labeling | Rationale |

| Light Intensity/Duration | Lower intensity, shorter duration | May favor diazo-mediated pathway | Reduces the rate of carbene formation relative to diazo formation/reaction. researchgate.net |

| pH | Lowering pH (e.g., from 8.0 to 5.8) | Increases labeling of acidic residues | Promotes protonation of the diazo intermediate to the more reactive diazonium species. nih.gov |

| Solvent | Aprotic vs. Protic | Can influence carbene lifetime and side reactions | Protic solvents like water can quench the carbene, reducing labeling yield. mdpi.com |

This table summarizes key photoreaction parameters and their impact on diazirine-based labeling.

Bioengineering of Genetically Encoded Diazirine Crosslinkers

The site-specific incorporation of unnatural amino acids (ncAAs) into proteins represents a powerful tool for elucidating protein-protein interactions. This is achieved through the expansion of the genetic code, utilizing orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a stop codon, typically the amber codon (UAG), and insert a non-canonical amino acid at that position. nih.gov Among the various ncAAs, those bearing a diazirine moiety are of particular interest as photo-crosslinkers due to their small size and ability to be activated by UV light to form highly reactive carbenes. These carbenes can then form covalent bonds with interacting molecules in close proximity. issuu.com

The compound This compound and its derivatives, such as 3-(3-methyl-3H-diazirin-3-yl)propanoic acid , serve as key building blocks in the synthesis of these genetically encoded crosslinkers. issuu.comsumitbiomedical.com These propanoic acid derivatives can be chemically ligated to an amino acid, such as lysine (B10760008), to create a novel ncAA. For instance, Nε-(3-(3-methyl-3H-diazirine-3-yl)-propaminocarbonyl)-L-lysine (DiZPK) is a genetically encodable photo-crosslinker that incorporates the core structure of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid. nih.gov The unprotected forms of these diazirine-containing amino acids can be incorporated into peptides and proteins using the appropriate aminoacyl-tRNA synthetase/tRNA pair. issuu.com This methodology allows for the precise placement of a photo-crosslinking group within a protein of interest, enabling the study of its interactions in living cells. issuu.comiris-biotech.de

The process of genetically encoding these diazirine crosslinkers involves introducing a plasmid that codes for the engineered aminoacyl-tRNA synthetase and its corresponding tRNA into the host cell. When the cell is supplemented with the synthetic diazirine-containing amino acid, the synthetase charges the tRNA, which then delivers the ncAA to the ribosome for incorporation into the growing polypeptide chain at the designated UAG codon. nih.gov This technique has been successfully applied in various systems, including E. coli and mammalian cells. nih.govresearchgate.net

| Crosslinker Name | Abbreviation | Core Diazirine Structure | Target Amino Acid for Ligation | Key Features |

|---|---|---|---|---|

| Nε-(3-(3-methyl-3H-diazirine-3-yl)-propaminocarbonyl)-L-lysine | DiZPK | 3-(3-methyl-3H-diazirin-3-yl)propanoic acid | Lysine | Genetically encodable for in vivo crosslinking studies. nih.gov |

| Nε-3-((3-methyl-3H-diazirine-3-yl))-propamino-carbonyl-γ-seleno-l-lysine | Not specified | 3-(3-methyl-3H-diazirin-3-yl)propanoic acid | Selenolysine | Introduces a selenoether for additional analytical possibilities. nih.gov |

Emerging Applications in Materials Science for Polymer Crosslinking and Surface Functionalization

The utility of diazirine-containing compounds, including This compound and its derivatives, extends beyond chemical biology into the realm of materials science. These molecules are finding increasing use as universal crosslinkers for polymers and for the functionalization of surfaces. nih.gov Upon photoactivation, the diazirine ring generates a highly reactive carbene that can insert into C-H bonds, which are abundant in many polymers. nih.gov This ability to create new covalent bonds between polymer chains enhances the material's mechanical strength, thermal stability, and resistance to corrosion. nih.gov

A significant advantage of diazirine-based crosslinkers is their ability to modify polymers that lack traditional reactive functional groups, a long-standing challenge in materials science. nih.govnih.gov For example, bis-diazirine reagents have been shown to effectively crosslink commodity plastics like polypropylene (B1209903) and elastomers such as polydimethylsiloxane (B3030410) (PDMS). nih.govnih.gov This process typically involves applying the diazirine compound to the polymer and then activating it with heat or UV light to induce crosslinking. nih.gov

The carboxylic acid group of This compound provides a convenient handle for covalently attaching the photo-crosslinking moiety to surfaces or other materials. This allows for the creation of functionalized surfaces with tailored properties. For instance, diazirine-modified surfaces can be used to covalently immobilize proteins, which has potential applications in the development of biocompatible medical devices. nih.gov The trifunctional nature of derivatives like 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid , which contains a diazirine, a carboxylic acid, and an alkyne group, further expands its utility in materials science, enabling multi-step functionalization through orthogonal chemistries. sigmaaldrich.com

Addressing Current Challenges and Limitations in Diazirine-Based Photoaffinity Probes

While photoaffinity probes based on This compound and related diazirine structures are powerful tools, they are not without their challenges and limitations. A primary concern is the potential for the photoactivated diazirine to rearrange into a linear diazo isomer, which is less reactive and can be quenched by water, reducing the efficiency of crosslinking. researchgate.net This isomerization can lower the yield of covalent bond formation with the target molecule.

Another challenge is the potential for non-specific labeling. The highly reactive carbene generated upon photolysis can react with abundant, non-target molecules, including the solvent and buffer components. Alkyl diazirines, in particular, have been shown to exhibit a preference for labeling acidic amino acid residues, which can introduce bias in proteomic studies. This reactivity is pH-dependent and is thought to be characteristic of a reactive alkyl diazo intermediate.

Furthermore, the synthesis of complex photoaffinity probes incorporating This compound derivatives can be challenging. While one-pot synthesis methods have been developed to improve efficiency, the multi-step nature of probe synthesis can still be a limiting factor. mdpi.comnih.gov The stability of the diazirine moiety throughout the synthetic route must also be carefully considered. researchgate.net

| Challenge | Description | Potential Mitigation Strategies |

|---|---|---|

| Isomerization to Diazo Compound | Photoactivation can lead to the formation of a less reactive linear diazo isomer, which can be quenched by water, reducing crosslinking efficiency. researchgate.net | Optimization of photolysis conditions (e.g., wavelength, duration) and probe design to favor carbene formation. |

| Non-specific Labeling | The highly reactive carbene can react with non-target molecules, leading to background signal and potential misinterpretation of results. | Use of control experiments, such as competition assays and labeling with probes that lack the targeting moiety. |

| Labeling Bias | Alkyl diazirines have shown a preference for labeling acidic amino acid residues, which can skew proteomic analyses. | Careful interpretation of results and the use of complementary crosslinking chemistries to obtain a more complete picture of protein interactions. |

| Synthetic Complexity | The synthesis of multi-functional photoaffinity probes can be complex and require careful optimization to ensure the stability of the diazirine ring. mdpi.comnih.govresearchgate.net | Development of more efficient and robust synthetic routes, including one-pot methodologies. mdpi.comnih.gov |

Prospective Avenues for Research and Development in Diazirine-Based Tools

Future research in the field of diazirine-based tools, including those derived from This compound , is likely to focus on several key areas aimed at overcoming current limitations and expanding their applications.

One promising direction is the development of novel diazirine scaffolds with improved properties. This includes the design of diazirines that are less prone to isomerization into their linear diazo counterparts, thereby increasing the efficiency of carbene formation and crosslinking. researchgate.net Additionally, the creation of "tunable" diazirines, where the reactivity of the carbene can be modulated, would provide greater control over the crosslinking process. Research into new diazirine structures, such as cyclobutane diazirines, has shown promise in reducing pH-dependent reactivity and labeling bias.

Another area of active research is the expansion of the genetic code to incorporate a wider variety of diazirine-containing ncAAs. This would allow for the introduction of photo-crosslinkers with different spacer lengths, reactivities, and functionalities, providing a more versatile toolkit for studying protein interactions. The development of more efficient and orthogonal aminoacyl-tRNA synthetase/tRNA pairs will be crucial for achieving this goal. acs.org

In materials science, the development of new diazirine-based crosslinkers and surface modification agents is an ongoing area of interest. This includes the design of flexible bis-diazirines for use as molecular adhesives and the creation of photo-patternable materials for microelectronics. nih.govnih.gov The ability to precisely control the crosslinking process using light opens up possibilities for the fabrication of complex, three-dimensional structures.

Finally, the integration of diazirine-based photoaffinity labeling with advanced analytical techniques, such as mass spectrometry, will continue to drive new discoveries. The development of cleavable linkers and new bioorthogonal tags will facilitate the identification of crosslinked products and the mapping of interaction sites with greater precision. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(3H-diazirin-3-yl)propanoic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach starts with diazirine precursors, where cyclization and functional group transformations are critical. For example, diazirine rings can be formed via photochemical or thermal activation of diazo intermediates. Reaction conditions (pH, temperature) must be tightly controlled to avoid decomposition, as diazirines are light-sensitive. Post-synthesis, intermediates like propanoic acid derivatives are coupled using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Purification : Column chromatography (silica gel, eluted with gradients of ethyl acetate/hexane) and recrystallization (using ethanol/water mixtures) are standard for isolating the compound. Purity is confirmed via HPLC (C18 column, acidic mobile phase) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is light-sensitive and prone to decomposition under UV exposure. Store in amber vials at -20°C under inert gas (argon or nitrogen). For handling, use gloveboxes or low-light lab conditions. Safety protocols include wearing nitrile gloves and eye protection, as the compound may cause skin/eye irritation (GHS Category 2) .

Advanced Research Questions

Q. How can the photostability of this compound be improved during photoaffinity labeling experiments?

- Methodological Answer : Photoaffinity labeling requires balancing activation efficiency and stability. Use pulsed UV light (e.g., 365 nm, <10 sec exposure) instead of continuous irradiation. Quenchers like β-mercaptoethanol (1–5 mM) in the reaction buffer can mitigate radical-induced side reactions. Pre-experiment calibration with model systems (e.g., BSA conjugates) is advised to optimize conditions .

Q. What strategies resolve contradictory reactivity data in different solvent systems?

- Methodological Answer : Solvent polarity significantly impacts diazirine reactivity. In polar solvents (e.g., DMSO, water), the compound may undergo hydrolysis, while non-polar solvents (e.g., toluene) stabilize the diazirine ring. Use kinetic studies (NMR or LC-MS monitoring) to compare reaction rates. For example, in aqueous buffers, adding co-solvents (e.g., 10% acetonitrile) can stabilize the compound while maintaining solubility .

Q. How can researchers validate the specificity of this compound in target-binding studies?

- Methodological Answer : Employ competitive labeling assays with excess non-photoactive analogs (e.g., 3-phenylpropanoic acid) to confirm binding specificity. Combine with mass spectrometry (MS/MS) to identify crosslinked peptides. Negative controls (UV irradiation without compound) are essential to rule out background signals .

Data Analysis & Experimental Design

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm structure (e.g., diazirine ring protons at δ 1.5–2.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : ESI-MS in negative ion mode for accurate mass validation.

- FT-IR : Peaks at ~2100 cm⁻¹ (C=N stretch) confirm diazirine integrity .

Q. How to design a robust protocol for crosslinking efficiency quantification?

- Methodological Answer : Use a dual-labeling approach:

Radiolabel the compound (³H or ¹⁴C) for quantitative tracking.

Fluorescent tags (e.g., BODIPY) for visualization via gel electrophoresis.

Normalize results to protein concentration (Bradford assay) and validate with densitometry/phosphorimaging .

Safety & Compliance

Q. What are the regulatory considerations for using this compound in in vitro studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.